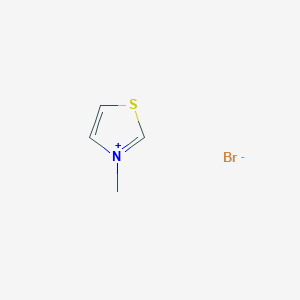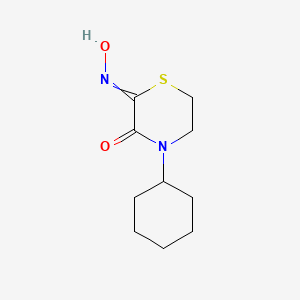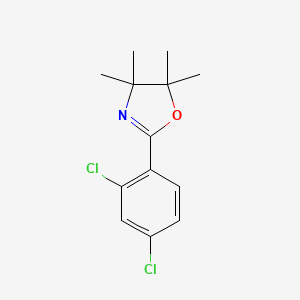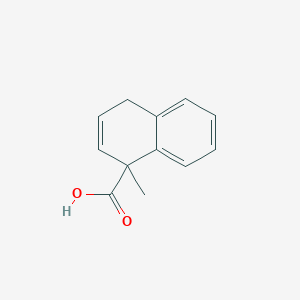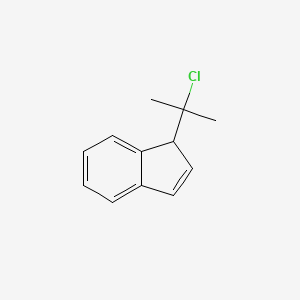
1-(2-Chloropropan-2-yl)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropropan-2-yl)-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The compound is characterized by the presence of a chlorinated propyl group attached to the indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropan-2-yl)-1H-indene typically involves the chlorination of a suitable precursor. One common method is the reaction of indene with 2-chloropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the chlorination process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropropan-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted indenes with various functional groups.
Scientific Research Applications
1-(2-Chloropropan-2-yl)-1H-indene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloropropan-2-yl)-1H-indene involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. The pathways involved in its action depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation-reduction processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloropropan-2-yl)benzene: Similar structure but lacks the indene ring.
1-(2-Chloropropan-2-yl)naphthalene: Contains a naphthalene ring instead of an indene ring.
1-(2-Chloropropan-2-yl)cyclohexane: Contains a cyclohexane ring instead of an indene ring.
Uniqueness
1-(2-Chloropropan-2-yl)-1H-indene is unique due to its indene structure, which imparts distinct chemical properties and reactivity. The presence of the chlorinated propyl group further enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
64909-94-0 |
|---|---|
Molecular Formula |
C12H13Cl |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
1-(2-chloropropan-2-yl)-1H-indene |
InChI |
InChI=1S/C12H13Cl/c1-12(2,13)11-8-7-9-5-3-4-6-10(9)11/h3-8,11H,1-2H3 |
InChI Key |
QHLYOUYZUMGGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1C=CC2=CC=CC=C12)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)

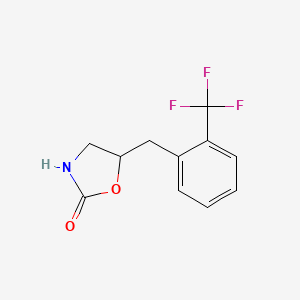
![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
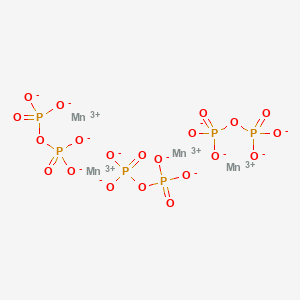
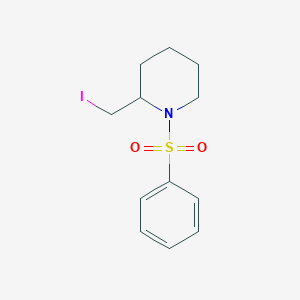
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)
![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
